5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide
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Overview
Description
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide is a complex organic compound featuring multiple heterocyclic rings, including pyrazole and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Bromination: The pyrazole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent.
Furan Ring Formation: The furan ring is synthesized separately, often through the cyclization of a suitable precursor such as a 1,4-dicarbonyl compound.
Coupling Reactions: The brominated pyrazole and the furan derivative are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole rings, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the furan ring, converting it to an alcohol.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways. This makes it a candidate for drug development in treating diseases such as cancer and inflammatory disorders.
Medicine
In medicinal chemistry, the compound is investigated for its pharmacological properties. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutic agents.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets. These targets often include enzymes or receptors that play crucial roles in biological pathways. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1,5-dimethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazole
- 1,3-dimethyl-4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyrazole
Uniqueness
Compared to similar compounds, 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide stands out due to its unique combination of pyrazole and furan rings. This structural arrangement provides distinct chemical and biological properties, making it a versatile compound for various applications.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Properties
Molecular Formula |
C18H22BrN5O2 |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C18H22BrN5O2/c1-11-14(9-23(5)20-11)8-22(4)18(25)16-7-6-15(26-16)10-24-13(3)17(19)12(2)21-24/h6-7,9H,8,10H2,1-5H3 |
InChI Key |
IDPMNQQWAZZFBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N(C)CC3=CN(N=C3C)C)C)Br |
Origin of Product |
United States |
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